molecular formula C8H7NO4S B1624208 5-(Methylthio)-2-nitrobenzoic acid CAS No. 68701-32-6

5-(Methylthio)-2-nitrobenzoic acid

Cat. No. B1624208
CAS RN: 68701-32-6
M. Wt: 213.21 g/mol
InChI Key: WGHRQILGEUWYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06844338B2

Procedure details

5-Chloro-2-nitrobenzoic acid (25.2 g, 0.125 mol) was stirred in water. To this was added sufficient sodium hydroxide solution (2M, 42 ml, 0.084 mol) to dissolve the acid completely. A solution of sodium sulfide nonahydrate (33.0 g, 0.1375 mol) in water (75 ml) was added and the solution was stirred at 60° C. for 2.5 hr. This resultant red solution was added to a solution of sodium hydroxide (50% 10 ml, 0.125 mol) in water (15 ml), dimethyl sulfate (24 ml, 0.25 mol) was added and the solution heated under reflux for 1 hour. The solution was cooled and acidified with hydrochloric acid (5M, 32 ml, 0.16 mol). The precipitated yellow solid was filtered off, washed with water, dried at 60° C. under vacuum, mp 173° C. (lit. J. Heterocyclic Chemistry 1981 18 117). Mp 175-178° C.)
Quantity
25.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
24 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
32 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-])=O)=[C:6]([CH:10]=1)[C:7](O)=O.[OH-:14].[Na+].[OH2:16].[OH2:17].[OH2:18].O.O.O.O.O.O.[S-2:25].[Na+].[Na+].S(OC)(O[CH3:32])(=O)=O.Cl>O>[CH3:32][S:25][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:18])=[O:17])=[C:6]([CH:10]=1)[C:7]([OH:16])=[O:14] |f:1.2,3.4.5.6.7.8.9.10.11.12.13.14|

Inputs

Step One
Name
Quantity
25.2 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
42 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
33 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
24 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
32 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 60° C. for 2.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the acid completely
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the solution heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
The precipitated yellow solid was filtered off
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried at 60° C. under vacuum, mp 173° C. (lit. J. Heterocyclic Chemistry 1981 18 117)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
CSC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.